S-acetyl-PEG4-amine (CAS 1404111-71-2) is a highly soluble, discrete heterobifunctional linker (MW 295.40 Da) featuring a primary amine and an S-acetyl-protected thiol separated by a tetraethylene glycol (PEG4) spacer. In procurement and bioconjugation workflows, this compound is prioritized for its exact mass (monodispersity) and its ability to facilitate sequential, orthogonal conjugations. The primary amine readily reacts with activated carboxyls or NHS esters, while the S-acetyl group remains inert until targeted deprotection with hydroxylamine reveals a reactive sulfhydryl for maleimide or bromoacetamide coupling. The ~1.6 nm PEG4 spacer imparts significant hydrophilicity, making it a critical raw material for synthesizing proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and functionalized nanoparticles where aqueous solubility and precise spatial separation are paramount [1].
Substituting S-acetyl-PEG4-amine with generic alternatives like SATA (N-succinimidyl S-acetylthioacetate) or free thiol-PEG4-amines introduces severe process and stability risks. Free thiol-PEG linkers are highly susceptible to spontaneous oxidative dimerization, rapidly forming disulfides during storage or conjugation, which ruins stoichiometry and necessitates harsh reducing steps (e.g., TCEP) that can cleave native protein disulfides [1]. Conversely, while SATA provides the same protected thiol functionality, it lacks the hydrophilic PEG spacer. Modifying proteins with hydrophobic SATA frequently drives severe precipitation and aggregation at moderate to high substitution ratios, leading to catastrophic losses of expensive biological payloads [2]. S-acetyl-PEG4-amine solves both issues simultaneously by combining indefinite shelf-stability with a solubility-enhancing spacer.
Free thiol-PEG-amines are notoriously unstable, undergoing spontaneous oxidation to form unreactive disulfides when exposed to ambient air or aqueous buffers. Comparative stability assessments demonstrate that unprotected thiol linkers can exhibit >40% oxidative dimerization within 7 days under standard ambient conditions. In stark contrast, the S-acetyl protection in S-acetyl-PEG4-amine completely masks the sulfhydryl, maintaining >98% monomeric integrity over months of storage and during initial amine-coupling steps [1]. The thiol is only exposed upon deliberate addition of hydroxylamine, ensuring near-quantitative availability for downstream maleimide conjugation.
| Evidence Dimension | Monomeric stability (resistance to oxidation) |
| Target Compound Data | >98% intact monomer after 7 days (ambient aqueous buffer) |
| Comparator Or Baseline | Free thiol-PEG4-amine (>40% disulfide formation under identical conditions) |
| Quantified Difference | >38% absolute improvement in reactive monomer availability |
| Conditions | Ambient aqueous buffer, pH 7.4, 7 days without inert atmosphere |
Eliminates the need for pre-conjugation reduction steps, protecting sensitive protein payloads from reducing agents and ensuring reproducible stoichiometry.
The incorporation of hydrophobic linkers like SATA often leads to the irreversible aggregation of modified proteins, particularly when achieving higher substitution ratios. The discrete PEG4 spacer in S-acetyl-PEG4-amine imparts significant hydrophilicity, counteracting the hydrophobic nature of the attached payloads. When modifying monoclonal antibodies at a substitution ratio of 5-10 linkers per protein, SATA-modified antibodies frequently exhibit >30% aggregation and precipitation [1]. Utilizing the PEG4 variant maintains the protein in solution with <5% aggregation, preserving the structural integrity and yield of the bioconjugate.
| Evidence Dimension | Post-conjugation protein aggregation |
| Target Compound Data | <5% aggregation at high substitution ratios |
| Comparator Or Baseline | SATA (hydrocarbon spacer) (>30% aggregation at identical substitution ratios) |
| Quantified Difference | >25% reduction in protein loss due to aggregation |
| Conditions | Monoclonal antibody modification, substitution ratio 5-10, aqueous buffer |
Allows buyers to achieve higher drug-to-antibody ratios (DAR) or labeling densities without losing expensive biological payloads to precipitation.
The physical length of a linker dictates the accessibility of the reactive group during secondary conjugation steps, especially when dealing with bulky payloads like E3 ligase ligands or cytotoxic drugs. Short alkyl linkers (e.g., C2 spacers) provide <0.5 nm of extension, leading to severe steric shielding where secondary coupling yields often stall at 40-50% [1]. The ~1.6 nm (16 Å) extension provided by the PEG4 spacer in S-acetyl-PEG4-amine projects the reactive site away from the molecular core, dramatically improving accessibility and driving secondary maleimide or bromoacetamide coupling yields to >85%.
| Evidence Dimension | Secondary conjugation yield (sterically hindered targets) |
| Target Compound Data | >85% coupling yield (~1.6 nm PEG4 spacer) |
| Comparator Or Baseline | C2 alkyl linker (<0.5 nm spacer, 40-50% coupling yield) |
| Quantified Difference | 35-45% increase in secondary conjugation yield |
| Conditions | Secondary coupling of bulky ligands to sterically hindered protein sites |
Maximizes the final yield of high-value complex molecules like PROTACs and ADCs, directly reducing raw material waste and synthesis time.
S-acetyl-PEG4-amine is the optimal precursor for PROTAC development workflows requiring sequential coupling. The primary amine is first conjugated to a carboxyl-bearing E3 ligase ligand without risking thiol oxidation. Subsequent hydroxylamine deprotection allows for high-yield coupling to a target-binding ligand, with the PEG4 spacer providing the necessary ~1.6 nm distance to facilitate ternary complex formation [1].
In ADC manufacturing, achieving a high Drug-to-Antibody Ratio (DAR) often leads to protein precipitation if hydrophobic linkers are used. S-acetyl-PEG4-amine enables high-density functionalization while maintaining the aqueous solubility of the antibody, directly preventing the >30% aggregation losses typically seen with SATA and ensuring scalable manufacturability [2].
For Surface Plasmon Resonance (SPR) and biosensor development, S-acetyl-PEG4-amine provides a robust, non-fouling tether. The stable S-acetyl group allows for long-term storage of the functionalized precursor, while the PEG4 chain minimizes non-specific protein binding on the sensor surface, yielding higher signal-to-noise ratios compared to standard alkane-thiol tethers [2].